molecular formula C18H19N5O B2859252 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide CAS No. 1421530-10-0

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide

Cat. No.: B2859252
CAS No.: 1421530-10-0
M. Wt: 321.384
InChI Key: AFLMOHGZEHZKEG-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMOHGZEHZKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a pyrimidine ring, a pyrrole moiety, and a benzamide structure, which may contribute to its interactions with various biological targets.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Pyrimidine Ring Known for its role in nucleic acid metabolism and as a target for kinase inhibitors.
Pyrrole Moiety Associated with anticancer properties and enzyme inhibition.
Benzamide Structure Commonly linked to anti-inflammatory and analgesic activities.

This combination suggests that the compound may exhibit diverse biological activities, particularly in cancer therapy and inflammation modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Kinase Inhibition : The presence of the pyrimidine ring suggests potential inhibition of kinases involved in cell proliferation, which is crucial in cancer development.
  • Anti-inflammatory Effects : The benzamide portion may modulate inflammatory pathways by inhibiting cytokine production, thereby reducing inflammation.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through its interaction with various signaling pathways.

Biological Activity Data

Research has shown that similar compounds exhibit significant biological activities. Below is a summary of findings related to compounds structurally similar to this compound:

Compound Class Biological Activity References
Pyrimidine DerivativesKinase inhibition and anticancer effects
Pyrrole-based CompoundsAnticancer activity and enzyme inhibition
Benzamide DerivativesAnti-inflammatory effects

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Kinase Inhibition Study :
    • A study demonstrated that pyrimidine derivatives could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
  • Inflammation Modulation :
    • Research indicated that benzamide derivatives could effectively reduce inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity :
    • A series of pyrrole-containing compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis through mitochondrial pathways.

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